Naringin hydrate

Solubility Formulation Science BCS Classification

Naringin hydrate (CAS 132203-74-8), supplied as a ≥95% crystalline powder, is a BCS Class IV flavanone glycoside with validated anti-inflammatory activity via NF-κB and MAPK pathways. Its neohesperidose moiety dictates unique bioavailability and bitter-masking properties, differentiating it from generic flavanones. Essential for gut microbiota metabolism studies, formulation development (nanoparticles/cyclodextrins), and as a substrate for naringin dihydrochalcone sweetener synthesis. Procure this specific hydrate to ensure reproducible pathway activation and avoid variability introduced by hesperidin or naringenin analogs.

Molecular Formula C27H34O15
Molecular Weight 598.5 g/mol
Cat. No. B139416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin hydrate
Synonyms(S)-7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one Hydrate;  Naringenin 7-Neohesperidoside Hydrate;  Aurantiin Hydrate; 
Molecular FormulaC27H34O15
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O
InChIInChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1
InChIKeyCPNHAWBPPPWRLN-OSSFAINNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naringin Hydrate Procurement Guide: Flavanone Glycoside Specifications and Baseline Data


Naringin hydrate (CAS 132203-74-8) is the hydrated form of naringin, a major flavanone glycoside predominantly found in citrus fruits, particularly grapefruit [1]. It is composed of the aglycone naringenin linked to the disaccharide neohesperidose [2]. Commercially, it is supplied as a crystalline powder with a typical purity of 95% or higher and a specific optical rotation [α]20/D of approximately -84° (c=2, EtOH) . As a Biopharmaceutics Classification System (BCS) Class IV compound, it is characterized by both low aqueous solubility (~1 mg/mL at 40°C) and low intestinal permeability , which directly informs its handling and formulation requirements in research and industrial applications.

Why Naringin Hydrate Cannot Be Simply Substituted with Other Citrus Flavanones


While citrus-derived flavanones such as naringin, hesperidin, and neoeriocitrin share a common structural backbone (2-phenylchroman-4-one), their substituent patterns and glycosidic linkages dictate profound differences in physicochemical behavior and biological potency [1]. Unlike the aglycone naringenin, which exhibits significantly higher solubility and passive permeability, naringin's neohesperidose moiety imparts bitterness, reduces solubility, and mandates active transport or gut microbiota-mediated hydrolysis for absorption [2]. Furthermore, in vitro head-to-head studies confirm that subtle structural variations—such as naringin versus neoeriocitrin (which differs by a single hydroxyl group)—result in statistically significant differential gene expression for osteogenic markers [3]. Therefore, substituting naringin hydrate with a cheaper, generic flavanone or an 'in-class' alternative like hesperidin or naringenin without empirical justification will introduce unverified variability in critical experimental parameters, including bioavailability, target pathway activation (e.g., NF-κB/MAPK), and end-product bitterness profiles [4].

Quantitative Evidence Guide: Naringin Hydrate Performance vs. Comparators


Aqueous Solubility Deficit Relative to Aglycone Naringenin

A direct head-to-head comparison of solubility in six organic solvents reveals that naringin hydrate consistently exhibits lower mole fraction solubility than its aglycone comparator, naringenin [1]. This difference is a critical factor in selecting the appropriate compound for in vitro assays requiring aqueous media or for developing bioavailable oral formulations .

Solubility Formulation Science BCS Classification

Differential Osteogenic Gene Expression vs. Neoeriocitrin

In a direct comparative study using the MC3T3-E1 pre-osteoblast cell line, the structurally similar flavanone neoeriocitrin demonstrated a statistically superior ability to up-regulate key osteogenic markers compared to naringin hydrate [1]. This highlights that even within the same chemical subclass, minor structural differences (e.g., an additional hydroxyl group in neoeriocitrin) lead to quantifiably distinct biological outcomes [2].

Osteogenesis Bone Differentiation MC3T3-E1 Cells

Comparative Suppression of Inflammatory Mediators (IL-1β)

A head-to-head study evaluating the anti-inflammatory effects of naringenin and its glycosides (naringin and narirutin) on LPS-induced RAW 264.7 macrophages revealed comparable, but mechanistically distinct, suppression of pro-inflammatory mediators [1]. While the magnitude of IL-1β inhibition was similar, the pathways engaged (NF-κB vs. MAPK) differed, indicating that naringin is not simply a prodrug for naringenin but possesses its own specific activity profile [2].

Anti-inflammatory RAW 264.7 Macrophages Cytokine Expression

Superoxide Scavenging Activity Relative to Rutin and Hesperidin

In a classic study evaluating flavonoid superoxide scavenging activity, naringin ranked second only to rutin among seven tested flavonoids, demonstrating quantifiable free radical scavenging capacity [1]. This contrasts sharply with hesperidin, another common citrus flavanone glycoside, which exhibited no detectable antioxidative action under identical assay conditions [2].

Antioxidant Superoxide Scavenging Free Radical

Enterohepatic Recirculation and Double-Peak Pharmacokinetics

Comparative pharmacokinetic analysis in rats reveals that naringin and its close analog neohesperidin both exhibit a double-peak phenomenon in plasma concentration-time curves, attributed to enterohepatic recirculation or multiple-site absorption [1]. This contrasts with other co-administered compounds like meranzin hydrate, which demonstrate rapid absorption (Tmax ~1.0 h) but slow elimination [2].

Pharmacokinetics Bioavailability ADME

Structural Conversion to Intense Sweetener (NDC) vs. NHDC

While naringin itself is bitter, its hydrogenated derivative, naringin dihydrochalcone (NDC), undergoes a dramatic taste shift to become intensely sweet [1]. However, a direct comparison of potency shows that the analogous derivative from neohesperidin, neohesperidin dihydrochalcone (NHDC), is significantly sweeter [2].

Sweetener Dihydrochalcone Food Science

Optimal Application Scenarios for Naringin Hydrate Based on Evidence


In Vitro Anti-Inflammatory Assays in Macrophages and Nucleus Pulposus Cells

Naringin hydrate is optimally deployed as a reference compound or treatment agent in cell-based inflammation models, specifically RAW 264.7 macrophages and degenerated human nucleus pulposus cells. Evidence confirms that naringin exerts direct anti-inflammatory effects comparable to narirutin but targets distinct MAPK and NF-κB pathways, whereas its aglycone naringenin acts through different dynamics [1]. It is not a redundant analog of hesperidin, which lacks this specific activity profile [2].

Precursor for Naringin Dihydrochalcone (NDC) Sweetener Synthesis

For food scientists and flavor chemists, procuring naringin hydrate specifically as a substrate for hydrogenation to naringin dihydrochalcone (NDC) is a validated industrial application. The resulting NDC provides an intense sweetness (~300x sucrose) with a cleaner taste profile than many synthetic alternatives, though its potency is lower than that of neohesperidin-derived NHDC (~1000x) [1]. This scenario is supported by quantitative sensory and electronic tongue data [2].

Osteoporosis and Bone Differentiation Studies with Caution

Naringin hydrate is a widely cited positive control in bone metabolism research, particularly in MC3T3-E1 cells and rodent osteoporosis models [1]. However, procurement for this application must be informed by head-to-head data showing that neoeriocitrin upregulates Runx2, COLI, and OCN by 14-56% more effectively than naringin at equal concentrations [2]. Naringin should be selected when the goal is to study a moderate, well-characterized osteogenic response rather than maximal potency.

Pharmacokinetic Studies of Glycoside Bioavailability and Gut Metabolism

Due to its well-characterized double-peak plasma concentration profile resulting from enterohepatic recirculation [1], naringin hydrate is an ideal probe substrate for investigating the impact of glycosidic conjugation on oral bioavailability and the role of gut microbiota in flavonoid metabolism. Its BCS Class IV properties (low solubility/low permeability) make it a model challenging compound for formulation scientists developing advanced delivery systems (e.g., nanoparticles, cyclodextrin complexes) to overcome absorption barriers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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